molecular formula C12H18Cl2N6O2S B1679428 Ro 04-6790 dihydrochloride CAS No. 1197333-95-1

Ro 04-6790 dihydrochloride

Cat. No.: B1679428
CAS No.: 1197333-95-1
M. Wt: 381.3 g/mol
InChI Key: QOAXXMSJHQHSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO 04-6790 hydrochloride is a chemical compound developed by Hoffmann–La Roche. It is known for its role as a potent and selective antagonist for the serotonin receptor subtype 5-HT6. This compound has been widely used in scientific research, particularly in the fields of neuroscience and pharmacology, due to its ability to modulate cognitive functions and memory processes .

Preparation Methods

The synthesis of RO 04-6790 hydrochloride involves several steps. The starting material is 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide. The compound is synthesized through a series of reactions, including sulfonation, amination, and methylation. The final product is obtained as a dihydrochloride hydrate, which ensures its stability and solubility .

Industrial production methods for RO 04-6790 hydrochloride are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

RO 04-6790 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.

    Substitution: The aromatic ring in RO 04-6790 hydrochloride can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RO 04-6790 hydrochloride has several scientific research applications:

Mechanism of Action

RO 04-6790 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 serotonin receptor. This receptor is primarily found in the central nervous system and is involved in regulating neurotransmitter release, cognitive functions, and memory processes. By blocking the 5-HT6 receptor, RO 04-6790 hydrochloride inhibits the production of cyclic adenosine monophosphate (cAMP) in response to serotonin, thereby modulating neuronal signaling pathways .

Comparison with Similar Compounds

RO 04-6790 hydrochloride is unique due to its high selectivity and potency for the 5-HT6 receptor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications in research.

Properties

IUPAC Name

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S.2ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAXXMSJHQHSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017563
Record name 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197333-95-1
Record name 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-04-6790 dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62FNF49JN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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